Methyl 3-(4-piperidinylmethoxy)benzoate hydrochloride
Overview
Description
Methyl 3-(4-piperidinylmethoxy)benzoate hydrochloride is a chemical compound with the following properties:
- CAS Number : 1184976-73-5
- Linear Formula : C14H20ClNO3
- Molecular Weight : 285.77 g/mol
- IUPAC Name : Methyl 3-(4-piperidinylmethoxy)benzoate hydrochloride
Synthesis Analysis
The synthetic pathway for this compound involves the reaction between methyl 3-hydroxybenzoate and 4-piperidinemethanol . The esterification of the hydroxy group with methanol yields the desired product.
Molecular Structure Analysis
The molecular structure of Methyl 3-(4-piperidinylmethoxy)benzoate hydrochloride consists of a benzoate moiety linked to a piperidine ring via an ether linkage. The hydrochloride salt forms due to protonation of the nitrogen atom in the piperidine ring.
Chemical Reactions Analysis
This compound can participate in various chemical reactions, including ester hydrolysis, nucleophilic substitution, and acid-base reactions. It may serve as a precursor for the synthesis of other bioactive molecules.
Physical And Chemical Properties Analysis
- Appearance : White crystalline powder
- Solubility : Soluble in polar organic solvents
- Melting Point : Varies (please refer to specific literature)
- Stability : Sensitive to light and moisture
Safety And Hazards
- Irritant : Handle with care and use appropriate protective equipment.
- MSDS : Refer to the Material Safety Data Sheet for detailed safety information.
Future Directions
Research on this compound could explore its pharmacological activity, potential therapeutic applications, and optimization of synthetic routes. Investigating its interactions with biological targets may lead to novel drug development.
Please note that this analysis is based on available information, and further studies are warranted to uncover additional insights. If you have any specific questions or need further details, feel free to ask!
properties
IUPAC Name |
methyl 3-(piperidin-4-ylmethoxy)benzoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3.ClH/c1-17-14(16)12-3-2-4-13(9-12)18-10-11-5-7-15-8-6-11;/h2-4,9,11,15H,5-8,10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYGGIWRZODFGJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)OCC2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(4-piperidinylmethoxy)benzoate hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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